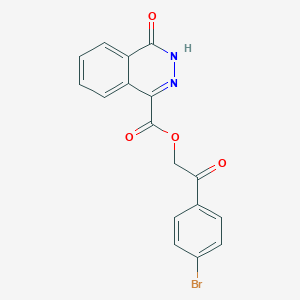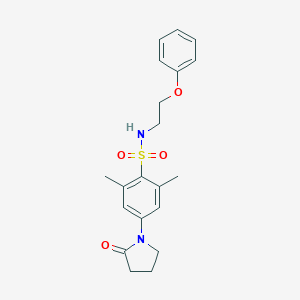![molecular formula C23H22N2O2 B299685 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide, also known as PB28, is a compound that has been extensively studied for its potential application in cancer treatment. PB28 belongs to the class of compounds called selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies.
Mecanismo De Acción
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide acts as a SARM and selectively binds to androgen receptors in the body. Unlike traditional androgen receptor agonists, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide does not activate androgen receptors in all tissues, which reduces the risk of side effects. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by blocking the cell cycle at the G1 phase. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been shown to increase bone mineral density and muscle mass in animal models.
Biochemical and Physiological Effects
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in muscle and bone growth, as well as genes involved in apoptosis. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been shown to reduce the expression of genes involved in inflammation. In addition, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to increase insulin sensitivity and reduce glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is its selectivity for androgen receptors, which reduces the risk of side effects. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is also relatively easy to synthesize and has been shown to have good bioavailability. However, one of the limitations of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide. One area of research is the development of more potent and selective SARMs for the treatment of cancer and other diseases. Another area of research is the optimization of the synthesis method for 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide to improve its yield and solubility. In addition, further studies are needed to determine the safety and efficacy of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide in humans. Finally, research is needed to determine the potential of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide in combination with other anticancer agents.
Conclusion
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is a promising compound with potential applications in cancer treatment, muscle wasting, and osteoporosis. Its selectivity for androgen receptors reduces the risk of side effects, and it has been shown to have good bioavailability. However, further research is needed to determine its safety and efficacy in humans. The development of more potent and selective SARMs and optimization of the synthesis method for 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide are also areas of future research.
Métodos De Síntesis
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 3-(1-pyrrolidinyl)phenylboronic acid with 4-bromoanisole, followed by the Suzuki-Miyaura coupling reaction with 4-chlorobenzamide. The final product is obtained by reacting the intermediate with potassium carbonate in dimethylformamide. The yield of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide obtained by this method is around 50%.
Aplicaciones Científicas De Investigación
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and ovarian cancer. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been shown to reduce tumor growth in animal models of prostate cancer. In addition to its anticancer properties, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential application in the treatment of muscle wasting and osteoporosis.
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-phenoxy-N-(3-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C23H22N2O2/c26-23(24-19-7-6-8-20(17-19)25-15-4-5-16-25)18-11-13-22(14-12-18)27-21-9-2-1-3-10-21/h1-3,6-14,17H,4-5,15-16H2,(H,24,26) |
Clave InChI |
BMMOWLSNXSUEJP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES canónico |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)


![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)

amino]butanoic acid](/img/structure/B299624.png)

![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)